Boc-Arg(Mts)-OH

Peptide synthesis Boc chemistry Arginine protection

Boc-Arg(Mts)-OH resolves slow Tos deprotection kinetics in Boc-SPPS. The Mts group provides intermediate acid lability (Tos < Mts < Mtr < Pmc < Pbf), enabling efficient HF or TFMSA cleavage without degrading acid-sensitive sequences. • Compatible with TMSOTf/thioanisole/TFA systems-unlike Boc-Arg(NO₂)-OH • 74% yield demonstrated in hypothalamic substance P synthesis (undecapeptide) • Drop-in replacement for Boc-Arg(Tos)-OH when Tos cleavage is rate-limiting below 5°C

Molecular Formula C20H32N4O6S
Molecular Weight 456,55*99,18 g/mole
CAS No. 68262-71-5
Cat. No. B558384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Arg(Mts)-OH
CAS68262-71-5
SynonymsBoc-Arg(Mts)-OH; 136625-03-1; 68262-71-5; Boc-Arg(Mts)-OH.CHA; Boc-arginine(mts)-OHcha; 15545_ALDRICH; B7144_SIGMA; 15545_FLUKA; C20H32N4O6S; MolPort-003-926-849; 6271AH; CB-930; ZINC15721284; Boc-Arg(Mts)-OHcyclohexylaminesalt; AKOS015902544; AC-19253; AK170132; FT-0641173; FT-0687201; ST51055554; I14-7021; I14-19487; I14-43296; alpha-Boc-Arg(Nomega-Mesitylenesulfonyl)-OHcyclohexylammoniumsalt; Nalpha-Boc-Nomega-(mesitylene-2-sulfonyl)-L-argininecyclohexylaminesalt
Molecular FormulaC20H32N4O6S
Molecular Weight456,55*99,18 g/mole
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C
InChIInChI=1S/C20H32N4O6S/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24)/t15-/m0/s1
InChIKeyQXWQVNSGMVITAR-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Arg(Mts)-OH Overview


Boc-Arg(Mts)-OH (Nα-tert-butyloxycarbonyl-Nω-mesitylene-2-sulfonyl-L-arginine) is a protected arginine building block for Boc-based solid-phase peptide synthesis (SPPS) . The compound features a Boc group protecting the α-amino group and a mesitylene-2-sulfonyl (Mts) group protecting the guanidino side chain, preventing unwanted side reactions during peptide chain elongation . The Mts group is acid-labile and can be cleaved by strong acids including methanesulfonic acid (MSA), trifluoromethanesulfonic acid (TFMSA), or hydrogen fluoride (HF) [1]. This derivative represents a historical step in the evolution of arginine side-chain protection, offering intermediate acid lability between the older tosyl (Tos) group and more labile later-generation protecting groups such as Mtr, Pmc, and Pbf [2].

Boc-Arg(Mts)-OH: Substitution Limitations


Arginine derivatives for Boc-SPPS are not interchangeable because each side-chain protecting group exhibits a distinct acid lability profile that determines final deprotection conditions and side-reaction susceptibility . The Mts group occupies a specific position in the acid lability hierarchy (Tos < Mts < Mtr < Pmc < Pbf) [1], meaning substitution with Boc-Arg(Tos)-OH requires stronger or longer acid treatment, while substitution with more labile derivatives like Boc-Arg(Pbf)-OH is primarily an Fmoc-chemistry reagent and not directly compatible with Boc-SPPS workflows . Additionally, certain arginine protecting groups are incompatible with specific deprotection reagents—for instance, Arg(NO2) is stable to TMSOTf and cannot be deprotected under conditions where Mts is cleaved [2]. Selecting the wrong derivative risks incomplete deprotection, δ-lactam formation at the arginine residue, or sulfonyl-derived alkylation of susceptible residues like tryptophan [3].

Boc-Arg(Mts)-OH: Evidence vs. Comparators


Acid Lability: Mts Between Tos and Mtr

The acid lability of arginine sulfonyl-type protecting groups follows a defined hierarchy where Mts (mesitylene-2-sulfonyl) is more acid-labile than Tos (tosyl) but less labile than Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) [1]. This positions Mts as an intermediate-velocity protecting group for Boc-SPPS workflows requiring HF or TFMSA deprotection without the extended reaction times necessary for Tos . The historical progression from Tos to Mts to Mtr was driven by the need for milder final deprotection conditions to minimize side reactions on acid-sensitive residues .

Peptide synthesis Boc chemistry Arginine protection Acid lability Deprotection kinetics

TMSOTf Compatibility: Mts vs. Arg(NO2)

A critical operational differentiation exists in compatibility with trimethylsilyl trifluoromethanesulfonate (TMSOTf)-based deprotection systems. The Mts group is cleavable under TMSOTf/thioanisole/TFA conditions, whereas the Arg(NO2) group is stable to TMSOTf and cannot be removed using this reagent system [1]. This functional difference is explicitly documented in resin cleavage protocols stating that peptides containing Arg(NO2) should not be deprotected using TMSOTf, while Mts-protected arginine does not carry this restriction [2]. The Mts group was originally demonstrated to undergo quantitative cleavage by methanesulfonic acid, trifluoromethanesulfonic acid, and hydrogen fluoride [3].

Boc SPPS Deprotection TMSOTf Arginine protection Cleavage conditions

Synthetic Yield: Substance P with Arg(Mts)

In the landmark synthesis of hypothalamic substance P (undecapeptide), the newly devised Arg(Mts) derivative was employed and the target peptide was obtained in 74% overall yield following HF deprotection [1]. This synthesis served as the validation study demonstrating that the mesitylene-2-sulfonyl group could be quantitatively removed under standard HF cleavage conditions while preserving the integrity of the full-length peptide [2]. While direct comparative yield data against Tos or NO2 in the same peptide sequence are not reported in this study, the 74% yield established a benchmark for Mts performance in a complex, biologically active peptide.

Neuropeptide synthesis Substance P Boc SPPS Synthetic yield Arg(Mts) application

Commercial Purity by HPLC

Commercial Boc-Arg(Mts)-OH (both free acid and cyclohexylammonium salt forms) is consistently supplied with minimum purity of ≥98% as determined by HPLC, with additional TLC purity specifications of ≥99.0% from select vendors [1]. Enantiomeric purity is controlled with specifications of ≤0.5% enantiomer by HPLC [2]. This purity level is comparable to commercial specifications for Boc-Arg(Tos)-OH and Boc-Arg(NO2)-OH, which are also typically supplied at ≥98% purity, indicating that Mts protection does not compromise achievable purity relative to alternative protecting group strategies [3].

Quality control HPLC purity Amino acid derivative Procurement specification Analytical characterization

Boc-Arg(Mts)-OH: Application Scenarios


Bioactive Peptide Boc-SPPS with HF/TFMSA

Boc-Arg(Mts)-OH is optimally deployed in Boc-SPPS workflows that culminate in HF or TFMSA-mediated final deprotection, where its intermediate acid lability (greater than Tos but less than Fmoc-era protecting groups like Pbf) provides adequate cleavage kinetics without the extended reaction times that can degrade acid-sensitive sequences [1]. The demonstrated 74% yield in the synthesis of hypothalamic substance P validates its practical utility for undecapeptide-scale targets [2].

HF to TMSOTf Cleavage Transition

For facilities seeking to replace anhydrous HF with the safer TMSOTf/thioanisole/TFA deprotection system, Boc-Arg(Mts)-OH is a compatible choice whereas Boc-Arg(NO2)-OH is explicitly contraindicated due to NO2 group stability toward TMSOTf [1]. This compatibility distinction makes Mts the preferred Boc-Arg derivative for laboratories implementing TMSOTf-mediated cleavage protocols [2].

Boc-SPPS with Faster Kinetics than Tos

In established Boc-SPPS workflows that have historically used Boc-Arg(Tos)-OH but encounter impractically slow deprotection at low temperatures (<5°C), Boc-Arg(Mts)-OH offers improved acid lability while maintaining compatibility with existing Boc-chemistry infrastructure and cleavage apparatus [1]. This makes Mts a practical drop-in replacement for Tos in protocols where Tos cleavage kinetics have become rate-limiting [2].

Academic Boc-SPPS Applications

Boc-Arg(Mts)-OH remains a relevant building block for academic peptide synthesis groups that maintain Boc-SPPS capabilities for specific applications (e.g., synthesis of peptide thioesters for native chemical ligation, or peptides containing base-sensitive modifications incompatible with Fmoc chemistry). Its position as the second-generation arginine protecting group in the Tos→Mts→Mtr evolutionary sequence provides a balance of reliable deprotection and manageable side-reaction profiles that continues to serve niche Boc-SPPS applications [1].

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